![molecular formula C26H23N3O B1679755 PGP-4008 CAS No. 365565-02-2](/img/structure/B1679755.png)
PGP-4008
描述
“Unii-M7jjr8HX5D” is also known as PGP-4008 . It is a selective P-glycoprotein inhibitor with a molecular weight of 393.5 Da . It is synthetic in nature and has the molecular formula C26H23N3O .
Physical And Chemical Properties Analysis
The molecular weight of “Unii-M7jjr8HX5D” is 393.5 Da . It has a molecular formula of C26H23N3O . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the search results.
科学研究应用
P-糖蛋白抑制
PGP-4008 是一种选择性 P-糖蛋白 (Pgp) 抑制剂 . Pgp 是一种将外来物质从细胞中排出细胞的蛋白质,在耐药性中起着至关重要的作用。 通过抑制 Pgp,this compound 可以提高某些药物的有效性,尤其是在癌症治疗中 .
克服多药耐药性 (MDR)
This compound 已被确定为克服 MDR 的潜在调节剂 . 它选择性地抑制 Pgp 的功能,而不调节多药耐药相关蛋白 1 (MRP1),使其成为提高化疗疗效的有希望的候选者 .
与阿霉素的协同作用
与抗癌药物阿霉素联合使用,this compound 已显示出协同作用 . 它增强了阿霉素的有效性,特别是在 Pgp 介导的耐药细胞中 .
体内肿瘤生长抑制
在与阿霉素联合使用的情况下,this compound 在小鼠同基因 Pgp 介导的 MDR 实体瘤模型中已证明具有抑制肿瘤生长的能力 .
吸收和分布
腹腔内给药后,this compound 被迅速吸收,其血浆浓度在 2 小时以上超过体外有效剂量 . 此特性有利于维持体内有效药物浓度。
缺乏全身毒性
与另一种 Pgp 抑制剂环孢菌素 A 不同,this compound 不会引起全身毒性 . 这使其成为潜在临床应用的更安全选择。
作用机制
Target of Action
PGP-4008 is a selective and potent inhibitor of P-glycoprotein (Pgp) . P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and disposition .
Mode of Action
This compound effectively reverses Pgp mediated drug resistance in NCI/ADR cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the efflux transport pathway mediated by P-glycoprotein . By inhibiting Pgp, this compound can increase the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It’s known that modulation of p-glycoprotein-mediated transport has significant pharmacokinetic implications for pgp substrates . These alterations may occur at the systemic (blood concentrations), regional (organ or tissue concentrations), or local (intracellular concentrations) level .
Result of Action
This compound inhibits tumor growth in a murine syngeneic Pgp-mediated multiple agent resistance (MDR) solid tumor model when given in combination with Doxorubicin . It also enhances docetaxel-mediated growth inhibition and apoptosis .
Action Environment
It’s known that the efficacy of pgp inhibitors can be influenced by various factors, including the presence of other drugs and the physiological condition of the patient
属性
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
365565-02-2 | |
Record name | PGP-4008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGP-4008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。